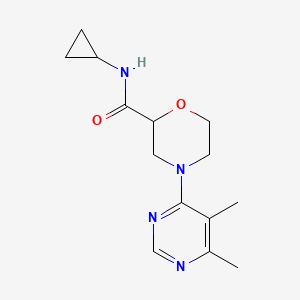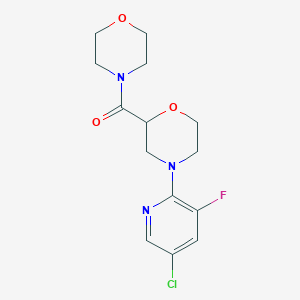![molecular formula C15H23BrN4O2 B12266279 Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B12266279.png)
Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[(5-bromopyrimidin-2-yl)(méthyl)amino]pipéridine-1-carboxylate de tert-butyle est un composé chimique de formule moléculaire C14H22BrN3O2. Il s'agit d'un dérivé de la pipéridine et de la pyrimidine, présentant un groupe ester tert-butyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-[(5-bromopyrimidin-2-yl)(méthyl)amino]pipéridine-1-carboxylate de tert-butyle implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la 5-bromopyrimidine avec de la méthylamine pour former l'intermédiaire 5-bromopyrimidin-2-yl(méthyl)amine. Cet intermédiaire est ensuite mis à réagir avec le 3-aminopipéridine-1-carboxylate de tert-butyle dans des conditions appropriées pour obtenir le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie de la pureté et du rendement par le biais de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[(5-bromopyrimidin-2-yl)(méthyl)amino]pipéridine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome dans le cycle pyrimidine peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut participer à des réactions d'oxydation et de réduction, modifiant l'état d'oxydation des atomes d'azote.
Hydrolyse : Le groupe ester peut être hydrolysé en milieu acide ou basique pour donner l'acide carboxylique correspondant.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcoolates.
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Hydrolyse : Des conditions acides ou basiques utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium, respectivement.
Principaux produits formés
Substitution : Les produits dépendent du nucléophile utilisé, ce qui donne lieu à diverses pyrimidines substituées.
Oxydation et réduction : Les produits comprennent des formes oxydées ou réduites du composé d'origine.
Hydrolyse : Le principal produit est l'acide carboxylique correspondant.
Applications De Recherche Scientifique
Chimie
En chimie, le 3-[(5-bromopyrimidin-2-yl)(méthyl)amino]pipéridine-1-carboxylate de tert-butyle est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet la création de bibliothèques chimiques diverses pour la découverte et le développement de médicaments .
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions entre les petites molécules et les cibles biologiques. Il sert de sonde pour étudier les affinités de liaison et les mécanismes d'action des agents thérapeutiques potentiels.
Médecine
En chimie médicinale, le 3-[(5-bromopyrimidin-2-yl)(méthyl)amino]pipéridine-1-carboxylate de tert-butyle est étudié pour son potentiel en tant que pharmacophore. Sa structure peut être modifiée pour améliorer l'activité biologique et la sélectivité envers des cibles spécifiques, ce qui en fait un candidat au développement de médicaments .
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de produits agrochimiques, de colorants et d'autres produits chimiques de spécialité. Sa réactivité et sa polyvalence en font un produit précieux pour diverses applications.
Mécanisme d'action
Le mécanisme d'action du 3-[(5-bromopyrimidin-2-yl)(méthyl)amino]pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. La fraction bromopyrimidine peut se lier à des sites nucléophiles sur les enzymes ou les récepteurs, modulant ainsi leur activité. Le cycle pipéridine confère une stabilité structurale et améliore l'affinité de liaison. Les voies et les cibles exactes dépendent de l'application et des modifications spécifiques du composé .
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and modifications of the compound .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(6-((6-bromo-8-cyclopentyl-5-méthyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)pipérazine-1-carboxylate de tert-butyle : Un autre composé avec une fraction bromopyrimidine, utilisé dans des applications de recherche similaires.
(S)-3-(4-bromophényl)pipéridine-1-carboxylate de tert-butyle : Un intermédiaire dans la synthèse du niraparib, un inhibiteur de PARP utilisé dans le traitement du cancer.
Unicité
Le 3-[(5-bromopyrimidin-2-yl)(méthyl)amino]pipéridine-1-carboxylate de tert-butyle est unique en raison de sa combinaison d'un cycle bromopyrimidine et d'un cycle pipéridine. Cette structure offre un équilibre entre réactivité et stabilité, ce qui le rend adapté à diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C15H23BrN4O2 |
|---|---|
Poids moléculaire |
371.27 g/mol |
Nom IUPAC |
tert-butyl 3-[(5-bromopyrimidin-2-yl)-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3 |
Clé InChI |
YWTJXLVBFXNQPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12266199.png)
![N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266207.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12266219.png)
![9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266223.png)

![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
![5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266248.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B12266254.png)
![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12266258.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12266259.png)
![5-Fluoro-2-{[1-(oxetan-3-yl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B12266276.png)
![2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12266278.png)

